molecular formula C5H10ClN B1443050 Bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 22287-35-0

Bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B1443050
CAS No.: 22287-35-0
M. Wt: 119.59 g/mol
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H10ClN . It is also known by other names such as Propellamine HCl . This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a two-membered ring, and it is commonly used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Bicyclo[1.1.1]pentan-1-amine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can be used as a precursor in the synthesis of potent quinolone antibacterial agents, such as U-87947E . Additionally, this compound can be utilized to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications . These interactions highlight the compound’s versatility and importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and moisture, may lead to its degradation. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where the compound’s impact on cell viability, proliferation, and differentiation is assessed over extended periods.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing a suitable leaving group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: : Bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : For oxidation reactions, common reagents include chromium(VI) oxide or potassium permanganate under acidic conditions. Reduction reactions may involve sodium borohydride or lithium aluminum hydride . Substitution reactions often use nucleophiles such as alkyl halides or amines under suitable conditions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted derivatives of the original compound. These products are often used in further chemical synthesis or as intermediates in various industrial processes.

Scientific Research Applications

Chemistry: : In chemistry, Bicyclo[1.1.1]pentan-1-amine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other fine chemicals.

Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor in biochemical assays makes it a useful tool in understanding biological processes.

Medicine: . Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Bicyclo[1.1.1]pentan-1-amine hydrochloride include cyclobutylamine , cubane , and bicyclo[1.1.0]pentane derivatives . These compounds share similar bicyclic structures but differ in their ring sizes and substituents.

Uniqueness: : this compound is unique due to its compact and rigid structure, which provides distinct chemical and physical properties compared to other bicyclic compounds. This rigidity can influence its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLVOWNBKJRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712368
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-35-0
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[1.1.1]pentan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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